molecular formula C8H10N2O B2819242 2,4,6-Trimethylpyrimidine-5-carbaldehyde CAS No. 90905-56-9

2,4,6-Trimethylpyrimidine-5-carbaldehyde

Cat. No. B2819242
CAS RN: 90905-56-9
M. Wt: 150.181
InChI Key: WQZSTMJTSRAEOL-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrimidine-5-carbaldehyde is a chemical compound with the formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyrimidine-5-carbaldehyde consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with three methyl groups at positions 2, 4, and 6, and a carbaldehyde group at position 5 .


Chemical Reactions Analysis

Pyrimidines, including 2,4,6-Trimethylpyrimidine-5-carbaldehyde, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • This compound has been involved in the synthesis of heterocyclic compounds, such as the one-pot four-component reaction with unsymmetrical barbituric acid, cyanogen bromide, and various aldehydes. This reaction produces a new class of heterocyclic stable pentaones, which are dimeric forms of 1-methyl barbiturate, underlining the utility of 2,4,6-trimethylpyrimidine-5-carbaldehyde in complex organic synthesis processes (Jalilzadeh & Pesyan, 2011).

Synthetic Precursors for Antitumor Agents

  • It serves as a precursor in the synthesis of oxopyrimidine-5-carbaldehydes and their derivatives, which show promise as synthetic precursors of antitumor agents. This application highlights the compound's potential in the development of new cancer treatments (Erkin & Krutikov, 2004).

Inhibitors of Protein Tyrosine Kinases

  • Research into 4-aminopyrimidine-5-carbaldehyde oximes, closely related to 2,4,6-trimethylpyrimidine-5-carbaldehyde, shows potent VEGFR-2 inhibitory activity, demonstrating its relevance in the development of kinase inhibitors for therapeutic use (Huang et al., 2011).

Asymmetric Autocatalysis

  • The compound's derivatives are also important in asymmetric synthesis, particularly in Soai's asymmetric autocatalysis, where they serve as substrates. This application is crucial for the development of chiral molecules, which are significant in pharmaceutical chemistry (Maltsev et al., 2014).

Expanded Porphyrins Synthesis

  • It has been used in the synthesis of expanded porphyrins, demonstrating its utility in creating complex organic frameworks that could have applications in materials science and catalysis (Maes et al., 2005).

properties

IUPAC Name

2,4,6-trimethylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZSTMJTSRAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpyrimidine-5-carbaldehyde

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